Butanebis(imidamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

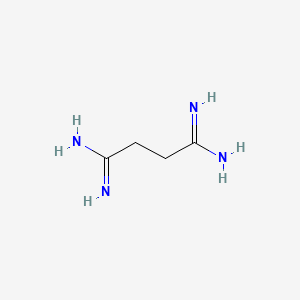

Butanebis(imidamide) is a chemical compound with the molecular formula C₄H₁₀N₄ It is characterized by the presence of two imidamide groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanebis(imidamide) typically involves the reaction of butane with imidamide precursors under controlled conditions. One common method is the reaction of butane with formamidines and α-halo ketones, which leads to the formation of imidazolium salts. These salts can then be converted to butanebis(imidamide) through further chemical reactions .

Industrial Production Methods

Industrial production of butanebis(imidamide) often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Butanebis(imidamide) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert butanebis(imidamide) to its reduced forms.

Substitution: The imidamide groups can participate in substitution reactions, where other functional groups replace the imidamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of butanebis(imidamide), while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Butanebis(imidamide) has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: Butanebis(imidamide) is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanebis(imidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butanebis(imidamide) include other imidazole derivatives and bis(imidamide) compounds. These compounds share structural similarities and often exhibit similar chemical and biological properties .

Uniqueness

Butanebis(imidamide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

Butanebis(imidamide) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of antiparasitic properties. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound, providing a comprehensive overview of its biological activity.

Synthesis of Butanebis(imidamide)

The synthesis of butanebis(imidamide) involves a combinatorial chemistry approach where various substituents are introduced to enhance its biological activity. The compound typically features imidamide groups that can be strategically placed within its structure to improve selectivity and potency against specific biological targets.

Biological Evaluation

Recent studies have highlighted the effectiveness of butanebis(imidamide) derivatives against trypanosomiasis, particularly targeting Trypanosoma brucei, the causative agent of African sleeping sickness. The biological evaluation includes:

- In vitro Activity : Compounds with di-imidamide moieties have demonstrated significant potency, with some achieving an IC50 value as low as 1 nM against T. brucei cells while exhibiting minimal cytotoxicity to mammalian cells .

- Mechanism of Action : The primary mechanism involves the inhibition of tubulin polymerization in T. brucei, disrupting the parasite's cellular structure and function. This was confirmed through Western blot analyses that indicated a reduction in tubulin levels within treated cells .

Structure-Activity Relationships (SAR)

The SAR studies conducted on butanebis(imidamide) derivatives reveal critical insights into how structural modifications influence biological activity:

| Compound Structure | IC50 (nM) | Selective Index |

|---|---|---|

| Mono-imidamide | 70 | Low |

| Di-imidamide (Compound 25) | 1 | >45,000 |

| Di-imidamide (Compound 24) | 500 | >800 |

- Mono-imidamide Compounds : These generally exhibit lower potency and selectivity, indicating that a single imidamide group is insufficient for effective inhibition of T. brucei growth.

- Di-imidamide Compounds : The introduction of imidamide groups at both A-domain and C-domain significantly enhances both potency and selectivity. For instance, compound 25, which has a bulky aromatic group, shows remarkable selectivity with a selective index exceeding 45,000 .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profiles of butanebis(imidamide) in various biological contexts:

- Case Study on Antiparasitic Activity : A study focused on the antiproliferative effects of butanebis(imidamide) derivatives against T. brucei revealed that di-imidamide compounds not only inhibited parasite growth effectively but also maintained low cytotoxicity towards human cells. This balance is crucial for developing therapeutic agents with minimal side effects .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results, with di-imidamide compounds demonstrating significant reductions in parasitemia levels without observable toxicity . Further research is ongoing to optimize these compounds for clinical use.

- Future Directions : Current research aims to improve the stability and shelf-life of butanebis(imidamide) derivatives, as initial findings indicate that these compounds may have limited stability under certain conditions. Innovations in formulation techniques are being explored to enhance their practical applications in treating parasitic infections .

Properties

Molecular Formula |

C4H10N4 |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

butanediimidamide |

InChI |

InChI=1S/C4H10N4/c5-3(6)1-2-4(7)8/h1-2H2,(H3,5,6)(H3,7,8) |

InChI Key |

ZEXBMKRKNORGLI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=N)N)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.